N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is a chemical compound with the molecular formula C9H9N3OS. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Used as a corrosion inhibitor in metal protection .
Mechanism of Action
The mechanism of action of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-mercaptobenzimidazole: A precursor in the synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide.
N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide: A closely related compound with similar properties
Uniqueness
This compound is unique due to the presence of both the sulfanyl and acetamide functional groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXUBGULDQECIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510104 |
Source
|
Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84445-90-9 |
Source
|
Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.